SM 16

Description

Properties

IUPAC Name |

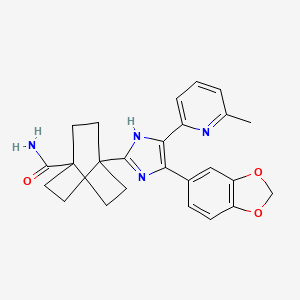

4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-15-3-2-4-17(27-15)21-20(16-5-6-18-19(13-16)32-14-31-18)28-23(29-21)25-10-7-24(8-11-25,9-12-25)22(26)30/h2-6,13H,7-12,14H2,1H3,(H2,26,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHTXZGCTPDXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)C34CCC(CC3)(CC4)C(=O)N)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Immunomodulatory Landscape of Schistosoma mansoni's Sm16 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The parasitic trematode Schistosoma mansoni, a causative agent of human schistosomiasis, has evolved sophisticated mechanisms to manipulate the host immune system to ensure its survival. A key player in this immunological chess game is the Schistosoma mansoni 16 (Sm16) protein, also known as SmSLP or SPO-1. Secreted by the invasive cercarial stage, Sm16 is a potent immunomodulatory molecule that orchestrates a complex interplay with host innate immune cells, ultimately dampening inflammatory responses and facilitating parasite establishment. This in-depth technical guide synthesizes the current understanding of Sm16's function, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to serve as a comprehensive resource for researchers in parasitology, immunology, and drug development.

Core Functions of Sm16: A Multifaceted Immunomodulator

Sm16 is a low molecular weight (~16 kDa) protein predominantly secreted by the acetabular glands of S. mansoni cercariae during skin penetration[1]. Its primary role is to create an anti-inflammatory environment in the host's skin, thereby protecting the invading parasite from the host's innate immune attack[1]. This immunomodulatory activity is multifaceted, primarily targeting key cells of the innate immune system, including macrophages and dendritic cells.

Inhibition of Toll-Like Receptor (TLR) Signaling

A central mechanism of Sm16-mediated immunosuppression is its ability to inhibit Toll-like receptor (TLR) signaling pathways. TLRs are critical pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and trigger pro-inflammatory responses. Sm16 has been shown to potently inhibit the cytokine response to ligands for TLR3 (poly(I:C)) and TLR4 (lipopolysaccharide, LPS), while having a lesser effect on TLR2 ligands[2][3].

The inhibitory action of Sm16 appears to occur at a proximal point in the TLR signaling cascade. Evidence suggests that Sm16 specifically inhibits the degradation of IL-1 receptor-associated kinase 1 (IRAK1), a key signaling protein downstream of the MyD88 adaptor protein[2][4]. By preventing IRAK1 degradation, Sm16 effectively halts the downstream signaling events that lead to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines[2][4].

Modulation of Macrophage Function

Macrophages, as frontline phagocytes and antigen-presenting cells, are major targets of Sm16. The protein influences macrophage polarization, pushing them towards an anti-inflammatory M2 phenotype and away from the pro-inflammatory M1 phenotype. This is achieved through several mechanisms:

-

Inhibition of Classical Activation: Sm16 blocks the classical activation of macrophages induced by LPS and IFN-γ, key stimuli for M1 polarization[5][6].

-

Delayed Antigen Processing: Sm16 has been shown to delay the processing of antigens by macrophages, which could impair the initiation of an adaptive immune response[3][5].

-

Modulation of Cellular Metabolism: Transcriptomic analysis of macrophages treated with a synthetic form of Sm16 revealed significant alterations in pathways related to cellular metabolism, including those involving peroxisome proliferator-activated receptor (PPAR) and liver X receptors/retinoid X receptor (LXR/RXR)[1][7]. These nuclear receptors are known to play a role in regulating macrophage inflammatory responses and lipid metabolism[1][7].

Impact on Dendritic Cells

Dendritic cells (DCs) are crucial for initiating T-cell mediated immunity. The homolog of Sm16 in S. japonicum, Sj16, has been shown to inhibit the maturation of dendritic cells in an IL-10-dependent manner[5]. Sj16 can translocate to the nucleus of DCs and increase the expression of the anti-inflammatory cytokine IL-10, thereby impairing their ability to mature and activate T cells[5]. This suggests a conserved mechanism among schistosome species for suppressing adaptive immune responses.

Quantitative Data on Sm16's Immunomodulatory Effects

The following tables summarize the quantitative data from various studies on the effects of Sm16 on cytokine production and macrophage activation.

Table 1: Effect of Sm16 on Cytokine Production in Response to TLR Ligands

| Cell Type | Stimulant | Sm16 Concentration | Cytokine | Percent Inhibition | Reference |

| Human whole blood | LPS | ~2 µg/mL | IL-6 | 50% | [5] |

| Human whole blood | LPS | ~2 µg/mL | TNF-α | 50% | [5] |

| Human whole blood | LPS | ~2 µg/mL | IL-1β | 50% | [5] |

| Mono-Mac-6 cells | LPS (50 ng/mL) | 20 µg/mL | IL-6 | ~75% | [2] |

| Mono-Mac-6 cells | poly(I:C) (20 µg/mL) | 20 µg/mL | IL-6 | ~60% | [2] |

| Mono-Mac-6 cells | Peptidoglycan (5 µg/mL) | 20 µg/mL | IL-6 | ~20% | [2] |

Table 2: Dose-Dependent Inhibition of LPS-Induced Cytokine Production by Sm16 (34-117) in Murine Bone Marrow-Derived Macrophages

| Sm16 (34-117) Concentration | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | Reference |

| 0 µg/mL (LPS only) | ~2500 | ~1200 | [8] |

| 5 µg/mL | ~1500 | ~800 | [8] |

| 10 µg/mL | ~1000 | ~600 | [8] |

| 25 µg/mL | ~500 | ~400 | [8] |

| 50 µg/mL | ~250 | ~200 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Production and Purification of Recombinant Sm16 in Pichia pastoris

Pichia pastoris is a suitable expression system for producing endotoxin-free recombinant Sm16 for immunological assays[2].

-

Gene Synthesis and Cloning: Synthesize the coding sequence for the secreted form of Sm16 (e.g., residues 23-117) with codon optimization for P. pastoris. Clone the synthesized gene into a P. pastoris expression vector, such as pPICZα A, which allows for secretion of the recombinant protein.

-

Transformation of P. pastoris: Electroporate the linearized expression vector into a suitable P. pastoris strain (e.g., X-33). Select for transformants on YPDS plates containing zeocin.

-

Screening for Expression: Screen individual colonies for protein expression. Inoculate single colonies into 20 mL of BMGY medium and grow at 28-30°C in a shaking incubator until the culture reaches an OD600 of 2-6. Harvest the cells by centrifugation and resuspend the pellet in 20 mL of BMMY medium containing 0.5-1% methanol to induce expression. Collect supernatant samples at various time points (e.g., 24, 48, 72 hours) and analyze for Sm16 expression by SDS-PAGE and Western blotting.

-

Large-Scale Expression: Inoculate a 30 mL BMGY culture with a high-expressing clone and grow to an OD600 of 2-6. Harvest the cells and resuspend in 100 mL of BMMY medium. Induce expression by adding methanol to a final concentration of 1% every 24 hours.

-

Purification: Harvest the culture supernatant by centrifugation. Purify the secreted recombinant Sm16 using immobilized metal affinity chromatography (IMAC) if a His-tag was included in the construct, followed by size-exclusion chromatography to obtain a highly pure protein preparation.

In Vitro Macrophage Polarization Assay

This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization into M1 and M2 phenotypes.

-

Isolation of Bone Marrow Cells: Euthanize a mouse (e.g., C57BL/6) and aseptically harvest the femurs and tibias. Flush the bone marrow with RPMI-1640 medium.

-

Differentiation of BMDMs: Culture the bone marrow cells in RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days. Change the medium on day 3 and day 5.

-

Macrophage Polarization:

-

M1 Polarization: Treat the differentiated macrophages with 100 ng/mL of LPS and 20 ng/mL of IFN-γ for 24-48 hours.

-

M2a Polarization: Treat the differentiated macrophages with 20 ng/mL of IL-4 for 24-48 hours.

-

Control (M0): Culture differentiated macrophages in medium without any polarizing cytokines.

-

-

Analysis of Polarization: Assess macrophage polarization by analyzing the expression of M1 and M2 markers using quantitative PCR (e.g., iNOS, TNF-α for M1; Arg1, CD206 for M2a) or flow cytometry for surface markers (e.g., CD86 for M1; CD206 for M2a).

Assessment of TLR4 Signaling Inhibition by Sm16

This protocol outlines a method to quantify the inhibitory effect of Sm16 on TLR4 signaling in macrophages.

-

Cell Culture: Plate differentiated BMDMs or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment with Sm16: Pre-incubate the cells with various concentrations of recombinant Sm16 (e.g., 0-50 µg/mL) for 1-2 hours.

-

TLR4 Stimulation: Stimulate the cells with a fixed concentration of LPS (e.g., 100 ng/mL). Include a negative control (no LPS) and a positive control (LPS only).

-

Cytokine Measurement: After a suitable incubation period (e.g., 6-24 hours), collect the culture supernatants. Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by Sm16 at each concentration relative to the LPS-only control.

NF-κB Nuclear Translocation Assay

This assay measures the effect of Sm16 on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in TLR signaling.

-

Cell Culture and Treatment: Seed macrophages on glass coverslips in a 24-well plate. Pre-treat the cells with Sm16 for 1-2 hours, followed by stimulation with LPS for a short period (e.g., 30-60 minutes).

-

Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% bovine serum albumin. Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells for each treatment condition.

Visualizing Sm16's Mechanism of Action: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Sm16 inhibits TLR4 signaling by preventing IRAK1 degradation.

Caption: Experimental workflow for in vitro macrophage polarization.

Conclusion and Future Directions

The Schistosoma mansoni Sm16 protein is a critical immunomodulatory molecule that facilitates parasite survival by suppressing host innate immune responses. Its ability to inhibit TLR signaling, modulate macrophage function, and potentially impair dendritic cell maturation highlights its central role in creating an anti-inflammatory niche for the invading parasite. The detailed understanding of Sm16's function, supported by quantitative data and robust experimental protocols, provides a solid foundation for further research.

Future investigations should focus on elucidating the precise molecular interactions between Sm16 and its host targets, particularly the components of the TLR signaling pathway. Identifying the specific receptor for Sm16 on host cells will be a significant step forward. Furthermore, exploring the therapeutic potential of Sm16 or its derivatives as anti-inflammatory agents for treating immune-mediated diseases warrants further investigation. The development of small molecule inhibitors that mimic the action of Sm16 could offer novel therapeutic strategies for a range of inflammatory conditions. This technical guide serves as a valuable resource to propel these future research endeavors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) | PLOS Neglected Tropical Diseases [journals.plos.org]

The Core Mechanism of SM16: An In-Depth Technical Guide to a Potent TGF-β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SM16, a potent and orally active small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The following sections detail the molecular interactions, cellular effects, and methodologies used to characterize this inhibitor, offering valuable insights for researchers in oncology, fibrosis, and immunology.

Core Mechanism of Action: Competitive Inhibition of ALK5 and ALK4

SM16 is a 430.5 MW compound identified as 4-(5-(benzo[d][1][2]dioxol-5-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)bicyclo[2.2.2]octane-1-carboxamide.[1] Its primary mechanism of action is the potent and selective inhibition of the TGF-β type I receptor, also known as Activin-like kinase 5 (ALK5).[1][2][3] SM16 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the ALK5 kinase domain.[1][3] This binding prevents the phosphorylation and subsequent activation of ALK5 by the TGF-β type II receptor (TGF-βRII) upon ligand binding.

The inhibition of ALK5 by SM16 effectively blocks the canonical TGF-β signaling cascade.[1][3] In this pathway, the activation of ALK5 is a critical step that leads to the phosphorylation of the downstream signaling molecules, Smad2 and Smad3.[1][3] By preventing ALK5 activation, SM16 abrogates the phosphorylation of these Receptor-regulated Smads (R-Smads).[1][3] Consequently, the formation of the heterotrimeric complex of phosphorylated Smad2/3 with the common-mediator Smad (Co-Smad), Smad4, and its translocation to the nucleus are inhibited. This blockade of nuclear translocation prevents the regulation of target gene transcription, thereby halting the diverse cellular responses mediated by TGF-β.

Furthermore, SM16 also demonstrates potent inhibitory activity against ALK4, the activin type IB receptor, which shares high homology with ALK5.[1][4] This dual ALK4/ALK5 inhibition means that SM16 can also block signaling initiated by other TGF-β superfamily members, such as activin, that utilize ALK4.[1]

Figure 1: Canonical TGF-β signaling pathway and the inhibitory action of SM16.

Quantitative Data Summary

The inhibitory potency and selectivity of SM16 have been quantified through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

| Target | Assay Type | Value | Reference |

| ALK5 | Competitive Binding (Ki) | 44 nmol/L | [1][5] |

| ALK5 | Biacore (KD) | 6.6 ± 1.6 nmol/L | [1] |

| ALK4 | Kinase Inhibition (Ki) | 1.5 nM | [4][6] |

| ALK5 | Kinase Inhibition (Ki) | 10 nM | [4][6] |

Table 1: Binding Affinity and Inhibitory Constants of SM16 for Target Kinases.

| Cellular Effect | Assay Type | Cell Line | IC50 Value | Reference |

| TGF-β-induced PAI-luciferase activity | Luciferase Reporter | HepG2 | 64 nmol/L | [1][4][7] |

| TGF-β1-induced Smad2/3 phosphorylation | Western Blot | - | 160 - 620 nmol/L | [1][5] |

| TGF-β-induced Smad2/3 phosphorylation | Western Blot | AB12 mouse mesothelioma | ~200 nmol/L | [4] |

Table 2: Cellular Potency of SM16 in Inhibiting TGF-β Signaling.

| Off-Target Kinase | IC50 Value | Reference |

| p38/SAPK2a | 0.8 µmol/L | [1][4] |

| Raf | 1 µmol/L | [1][4] |

Table 3: Off-Target Activity of SM16.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of SM16 are provided below.

Competitive Binding Assay for ALK5

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity ligand from the ATP binding site of ALK5.

-

Principle: A known potent, ATP-competitive ALK5 inhibitor (e.g., HTS466284) is used as the probe.[1] The assay measures the displacement of this probe by SM16 in a competitive format.

-

Procedure:

-

Recombinant ALK5 kinase is incubated with the probe at a fixed concentration.

-

Increasing concentrations of SM16 are added to the mixture.

-

The amount of bound probe is quantified, often using a fluorescence-based detection method.

-

The IC50 value, the concentration of SM16 that displaces 50% of the probe, is determined by non-linear regression.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.[1]

-

Biacore Analysis for Binding Kinetics

Surface Plasmon Resonance (SPR) is employed to measure the real-time binding kinetics and affinity (KD) of SM16 to ALK5.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip, which is proportional to the mass of molecules binding to the surface.

-

Procedure:

-

Recombinant ALK5 is immobilized on a Biacore CM5 sensor chip, often via an anti-His antibody capture method.[1]

-

A series of concentrations of SM16 (e.g., 0.75 to 50 nmol/L) are flowed over the chip surface.[1]

-

The association (ka) and dissociation (kd) rates are measured in real-time.

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[1]

-

Western Blot for Smad2/3 Phosphorylation

This immunoassay is used to detect and quantify the levels of phosphorylated Smad2 and Smad3 in cells, providing a direct measure of the inhibition of the TGF-β signaling pathway.

-

Principle: Specific antibodies are used to detect the phosphorylated forms of Smad2 and Smad3 in cell lysates separated by gel electrophoresis.

-

Procedure:

-

Cells (e.g., HepG2, 4T1) are cultured and serum-starved.[1][3]

-

Cells are pre-treated with varying concentrations of SM16 for a specified time (e.g., 1 hour).

-

Cells are then stimulated with TGF-β1 (e.g., 1-5 ng/mL) for a short period (e.g., 30-60 minutes) to induce Smad phosphorylation.[3]

-

Cells are lysed, and total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific for phospho-Smad2 and phospho-Smad3, as well as total Smad2/3 as a loading control.

-

Following incubation with secondary antibodies conjugated to a detection enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

-

Band intensities are quantified to determine the dose-dependent inhibition of Smad phosphorylation by SM16.

-

Figure 2: Experimental workflow for Western blot analysis of Smad2/3 phosphorylation.

PAI-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TGF-β pathway by quantifying the expression of a reporter gene under the control of a TGF-β-responsive promoter.

-

Procedure:

-

Transfected cells are plated and treated with various concentrations of SM16.

-

The cells are then stimulated with TGF-β1.

-

After an incubation period (e.g., 16-24 hours), the cells are lysed.

-

A luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.

-

The dose-dependent inhibition of luciferase activity by SM16 is used to calculate the IC50 value.

Non-Canonical TGF-β Signaling Pathways

While the canonical Smad-dependent pathway is the primary route for TGF-β signaling, TGF-β receptors can also activate several non-canonical, Smad-independent pathways. These include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, and Rho-like GTPase signaling pathways. These pathways can modulate or cooperate with the Smad pathway to regulate diverse cellular responses.

SM16 has shown weak inhibitory activity against p38 and Raf kinases in the micromolar range.[1][4] However, its primary effect is attributed to the potent inhibition of ALK5/ALK4 and the canonical Smad pathway.[1] The extent to which SM16 influences non-canonical TGF-β signaling downstream of the receptor is an area for further investigation.

Figure 3: Simplified overview of non-canonical TGF-β signaling pathways.

Conclusion

SM16 is a well-characterized, potent, and orally bioavailable inhibitor of the TGF-β signaling pathway, primarily acting through the competitive inhibition of ALK5 and ALK4. Its ability to effectively block Smad2/3 phosphorylation and downstream gene transcription has been demonstrated in various in vitro and in vivo models. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers utilizing SM16 as a tool to investigate TGF-β biology and explore its therapeutic potential in various diseases. Further research into its effects on non-canonical pathways may reveal additional layers of its mechanism of action.

References

- 1. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-canonical (non-SMAD2/3) TGF-β signaling in fibrosis: Mechanisms and targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Non-Smad pathways in TGF-β signaling | Semantic Scholar [semanticscholar.org]

- 4. non-smad-signaling-pathways-of-the-tgf-family - Ask this paper | Bohrium [bohrium.com]

- 5. ulab360.com [ulab360.com]

- 6. Noncanonical transforming growth factor β signaling in scleroderma fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

Unveiling SM16: A Technical Guide to a Potent TGF-β Receptor Inhibitor

For Immediate Release

Shanghai, China – November 21, 2025 – In the landscape of targeted therapeutics, the small molecule inhibitor SM16 has emerged as a significant agent for researchers in oncology, fibrosis, and vascular disease. This technical guide provides a comprehensive overview of SM16, including its full chemical name, mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.

The full chemical name of the SM16 small molecule is 4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide .[1][2] This orally bioavailable compound is a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGF-βRI), also known as Activin-like kinase 5 (ALK5).[1][2][3][4]

Mechanism of Action and Biological Activity

SM16 exerts its biological effects by binding to the ATP-binding site of ALK5 and another ALK family member, ALK4, thereby preventing the phosphorylation of downstream mediators Smad2 and Smad3.[1][4][5] This inhibition of the TGF-β/Smad signaling pathway has been shown to suppress tumor growth, prevent myofibroblast induction, and attenuate vascular fibrosis in various preclinical models.[1][2][4] Studies have demonstrated its efficacy in a murine model of malignant mesothelioma, where it not only inhibited tumor growth but also prevented tumor recurrence after surgical resection.[2][6] Furthermore, in a rat model of carotid injury, SM16 was found to inhibit neointimal formation and luminal narrowing.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for SM16, highlighting its potency and selectivity.

| Parameter | Value | Assay/Cell Line | Reference |

| Ki (ALK5) | 10 nM | Competitive Binding Assay | [5] |

| Ki (ALK4) | 1.5 nM | Competitive Binding Assay | [5] |

| Ki (ALK5) | 44 nM | N/A | [2][3] |

| IC50 (TGF-βRI) | 64 nM | Luciferase Assay | [1] |

| IC50 (TGF-β1-induced reporter activity) | 64 nM | Reporter Assay | [2][3] |

| IC50 (Smad2/3 phosphorylation) | 160-620 nM | In vitro | [2][3] |

| IC50 (Smad2 phosphorylation) | ~200 nM | Cultured AB12 cells | [6] |

| IC50 (Raf) | 1 µM | Kinase Assay Panel | [5] |

| IC50 (p38/SAPKa) | 0.8 µM | Kinase Assay Panel | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Inhibition of Smad2 Phosphorylation in Cultured Cells

This protocol is based on the methodology described in the study by Suzuki et al. (2007).[5][6]

-

Cell Culture: AB12 murine mesothelioma cells are cultured in high-glucose DMEM supplemented with 10% fetal bovine serum.

-

Treatment: Cells are exposed to varying concentrations of SM16 for a predetermined period.

-

Stimulation: TGF-β1 (10 ng/mL) is added to the culture medium to stimulate the signaling pathway.

-

Lysis: After 1.5 hours of TGF-β1 stimulation, the cells are lysed to extract total protein.

-

Western Blot Analysis: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated Smad2 (P-Smad2). Subsequently, the membrane is stripped and re-probed with an antibody for total Smad2 to ensure equal protein loading.

-

Detection: The protein bands are visualized using a suitable detection method, and the intensity is quantified to determine the IC50 value of SM16 for Smad2 phosphorylation.

In Vivo Inhibition of Tumor Smad2 Phosphorylation

This protocol outlines the in vivo experiment to assess the effect of SM16 on TGF-β signaling within a tumor, as described by Suzuki et al. (2007).[6]

-

Animal Model: Mice bearing AB12 flank tumors are used for the study.

-

Treatment: A single intraperitoneal (i.p.) bolus of SM16 (e.g., 20 mg/kg or 40 mg/kg) or a vehicle control is administered to the tumor-bearing mice.

-

Sample Collection: At various time points following the injection, tumors are excised from the mice.

-

Protein Extraction: Protein lysates are prepared from the harvested tumor tissue.

-

Western Blot Analysis: The protein lysates are analyzed by Western blotting, as described in the in vitro protocol, to detect the levels of phosphorylated Smad2 and total Smad2. This allows for the assessment of the duration and extent of TGF-β signaling inhibition by SM16 in the tumor microenvironment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TGF-β signaling pathway and a typical experimental workflow for evaluating SM16.

Caption: TGF-β signaling pathway and the inhibitory action of SM16.

Caption: Workflow for determining the IC50 of SM16 on Smad2 phosphorylation.

References

- 1. rndsystems.com [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. SM-16 - Biochemicals - CAT N°: 34061 [bertin-bioreagent.com]

- 4. SM16, an orally active TGF-beta type I receptor inhibitor prevents myofibroblast induction and vascular fibrosis in the rat carotid injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A novel small-molecule inhibitor of transforming growth factor beta type I receptor kinase (SM16) inhibits murine mesothelioma tumor growth in vivo and prevents tumor recurrence after surgical resection - PubMed [pubmed.ncbi.nlm.nih.gov]

Sm16 protein structure and sequence analysis

An In-Depth Technical Guide to the Structure and Sequence of Sm16

Abstract

Sm16, also known as SmSLP or SPO-1, is a key immunomodulatory protein secreted by the parasitic trematode Schistosoma mansoni.[1][2] Released during the initial stages of host skin penetration, Sm16 plays a crucial role in suppressing the host's innate immune response, thereby facilitating parasite survival and establishment.[3][4] Its ability to potently inhibit Toll-like receptor (TLR) signaling makes it a significant subject of study for understanding host-parasite interactions and a potential target for novel anti-inflammatory therapeutics.[5][6] This document provides a comprehensive technical overview of the sequence analysis, structural characteristics, and functional pathways of the Sm16 protein.

Sequence Analysis

Sm16 is a low molecular weight protein (~16 kDa) that belongs to the trematode-specific helminth defence molecule (HDM) family.[1][2] The protein is initially synthesized with an N-terminal signal peptide of 22 amino acids, which is cleaved to produce the mature, secreted form (residues 23-117).[7][8] The sequence is notable for a highly conserved C-terminal region which is critical for its structure and function.[2]

Quantitative Sequence Data

The following table summarizes the key quantitative parameters derived from the amino acid sequence of the mature, secreted Sm16 protein (residues 23-117).

| Parameter | Value |

| Accession Number | AAD26122[2] |

| Molecular Weight | ~10.9 kDa (Monomer) |

| Amino Acid Count | 95 residues |

| Isoelectric Point (pI) | 5.12 (Calculated) |

| Amino Acid Composition | Ala (A): 12.6%, Arg (R): 1.1%, Asn (N): 5.3%, Asp (D): 6.3%, Cys (C): 2.1%, Gln (Q): 4.2%, Glu (E): 11.6%, Gly (G): 3.2%, His (H): 2.1%, Ile (I): 4.2%, Leu (L): 12.6%, Lys (K): 9.5%, Met (M): 1.1%, Phe (F): 2.1%, Pro (P): 2.1%, Ser (S): 8.4%, Thr (T): 4.2%, Trp (W): 0.0%, Tyr (Y): 1.1%, Val (V): 8.4% |

Experimental Protocol: In Silico Sequence Analysis

This protocol outlines a standard bioinformatics workflow for analyzing a protein sequence like Sm16.

-

Sequence Retrieval: Obtain the canonical protein sequence for Schistosoma mansoni Sm16 (e.g., from NCBI using accession number AAD26122).

-

Homology Search: Perform a BLASTp (Protein-Protein BLAST) search against the non-redundant protein sequences (nr) database to identify homologous proteins and orthologs in other species.[2] This helps in identifying conserved regions and inferring evolutionary relationships.

-

Multiple Sequence Alignment (MSA): Align the Sm16 sequence with identified homologs using tools like MAFFT or Clustal Omega.[2] The resulting alignment is crucial for identifying conserved residues and motifs that may be functionally important.

-

Phylogenetic Analysis: Construct a phylogenetic tree from the MSA results using methods like Neighbor-Joining or Maximum Likelihood to visualize the evolutionary history of the Sm16/HDM protein family.[2]

-

Domain and Motif Prediction:

-

Secondary Structure Prediction: Utilize servers like I-TASSER or PSIPRED to predict secondary structure elements (α-helices, β-sheets) from the primary sequence.[2]

-

Physicochemical Parameter Calculation: Use a tool like ExPASy's ProtParam to calculate theoretical molecular weight, isoelectric point (pI), and amino acid composition.

Structural Analysis

To date, no experimentally determined high-resolution 3D structure of Sm16 has been deposited in the Protein Data Bank (PDB). However, a combination of predictive modeling and biophysical methods has provided significant structural insights.

Structural analysis indicates that Sm16 is a predominantly α-helical protein.[2] The C-terminal half of the molecule (residues 52-114) is predicted to form a long, uninterrupted amphipathic α-helix, which contains several hydrophobic hotspots.[2] This amphipathic nature likely facilitates its interaction with cell membranes. In solution, the secreted Sm16 protein self-assembles into a stable, non-covalent nine-subunit oligomer, a conformation that appears essential for its biological activity.[5][8] The C-terminal region is required for both this oligomerization and for binding to the surface of human cells.[5][6]

Quantitative Structural Data

| Parameter | Description | Method |

| Secondary Structure | Predominantly α-helical[2] | I-TASSER, Circular Dichroism[2] |

| Key Structural Feature | Uninterrupted C-terminal amphipathic α-helix (residues 52-114)[2] | HeliQuest[2] |

| Oligomeric State | Nine-subunit oligomer (~140 kDa)[5][8] | Gel Filtration, Density Gradient Centrifugation[5] |

Experimental Protocol: Recombinant Sm16 Expression and Purification

This protocol is a representative method for producing soluble, endotoxin-free Sm16 suitable for functional assays, based on published strategies.[5][6][8]

-

Gene Synthesis and Cloning:

-

Synthesize a gene encoding the mature Sm16 protein (residues 23-117). Codon optimization for the chosen expression host (e.g., Pichia pastoris) is recommended to enhance expression.[8]

-

To improve solubility and reduce aggregation, specific hydrophobic residues can be mutated (e.g., Ile-92 and Leu-93 to Alanine), creating a variant like Sm16(23-117)AA.[9]

-

Clone the synthesized gene into a suitable P. pastoris expression vector that includes an N-terminal His6 tag for purification and a secretion signal.

-

-

Expression in Pichia pastoris:

-

Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.

-

Select positive transformants on appropriate antibiotic plates.

-

Inoculate a small-scale culture (50 mL) in BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.

-

Induce protein expression by pelleting the cells and resuspending them in BMMY medium (containing methanol). Continue to culture for 48-72 hours, adding methanol every 24 hours to maintain induction.

-

-

Protein Purification:

-

Harvest the culture supernatant containing the secreted His6-Sm16 by centrifugation to remove yeast cells.

-

Equilibrate a Ni-NTA affinity chromatography column with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Load the supernatant onto the column.

-

Wash the column extensively with a wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elute the His6-Sm16 protein using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

-

Quality Control:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the expected molecular weight.

-

Perform a Western blot using an anti-His6 antibody to confirm the protein's identity.

-

For functional assays, dialyze the purified protein against a physiologically compatible buffer (e.g., PBS, pH 7.4) to remove imidazole.

-

Confirm the absence of endotoxin using a Limulus Amebocyte Lysate (LAL) assay.

-

Functional Activity and Signaling Pathway

Sm16 is a potent inhibitor of the innate immune response, specifically targeting the signaling pathways of Toll-like receptors (TLRs).[5] It effectively suppresses the production of pro-inflammatory cytokines in response to ligands for TLR3 (poly(I:C)) and TLR4 (lipopolysaccharide, LPS).[5][6]

The mechanism of inhibition occurs at a step proximal to the TLR complex.[5][10] Upon TLR4 activation by LPS, a signaling cascade is initiated that involves the recruitment of adaptor proteins like MyD88 and the kinase IRAK4. This leads to the phosphorylation and subsequent degradation of IRAK1 (IL-1 receptor-associated kinase 1).[5] Sm16 has been shown to specifically inhibit the degradation of IRAK1 in LPS-stimulated monocytes.[5][6] By blocking this key step, Sm16 prevents the downstream activation of the transcription factor NF-κB, which is essential for transcribing the genes of many pro-inflammatory cytokines.[3] This targeted disruption of a central inflammatory pathway allows the invading parasite to evade immediate clearance by the host's immune system.[3][10]

References

- 1. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behind Enemy Lines: Immunomodulatory Armamentarium of the Schistosome Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of the Sm16 Protein of Schistosoma mansoni

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sm16, a low molecular weight protein secreted by the infective cercariae of the parasitic helminth Schistosoma mansoni, stands as a pivotal molecule in the host-parasite interface. Initially identified as a major component of cercarial excretory/secretory (E/S) products, Sm16 has been the subject of extensive research due to its potent immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, history, molecular and structural characteristics, and the immunological functions of Sm1 to drug development professionals. It details the experimental methodologies that have been instrumental in elucidating its role and presents key quantitative data in a structured format. Furthermore, this guide illustrates the known signaling pathways influenced by Sm16 and the experimental workflows for its study, employing Graphviz visualizations to facilitate a deeper understanding of its biological significance and potential as a therapeutic target.

A Historical Perspective: The Discovery and Characterization of Sm16

The journey to understanding Sm16 began with investigations into the initial interactions between Schistosoma mansoni and its mammalian host. Early research focused on the substances released by cercariae during skin penetration, which were hypothesized to play a role in evading the host's immune response.

-

Early 2000s: The gene encoding Sm16 was first cloned and characterized. It was identified as an anti-inflammatory and immunomodulatory protein abundantly present in the secretions of the infective stages of S. mansoni[1]. Initial database analysis revealed sequence homology to previously reported stathmin-like gene sequences[1].

-

Mid to Late 2000s: The immunomodulatory functions of Sm16 were further explored. Studies revealed that Sm16 could suppress the expression of pro-inflammatory cytokines by host cells[2]. It was also during this period that the protein was identified by other names, including SmSLP and SmSPO-1[2]. Research also delved into its structural properties, revealing it as a nine-subunit oligomer with the ability to inhibit Toll-like receptor (TLR) signaling[2][3][4][5].

-

2010s to Present: Research has focused on the precise mechanisms of Sm16's immunomodulatory activity. It was demonstrated that Sm16 inhibits TLR signaling proximal to the TLR complex by preventing the degradation of the IL-1 receptor-associated kinase 1 (IRAK1)[2][5]. Transcriptomic analyses of macrophages treated with Sm16 have suggested that its immunomodulatory effects may also involve the regulation of metabolic pathways, including those governed by peroxisome proliferator-activated receptor (PPAR) and liver X receptors/retinoid X receptor (LXR/RXR)[6]. More recently, Sm16 has been classified as a member of the trematode-specific helminth defence molecules (HDMs)[6][7][8][9].

Molecular and Structural Profile of Sm16

Sm16 is a non-glycosylated polypeptide with distinct molecular and structural features that are critical to its function.

Table 1: Molecular Characteristics of Sm16

| Property | Value | Reference(s) |

| Full-Length Protein | ||

| Amino Acid Length | 117 aa | [1] |

| Putative Gene Size | 500 bp | [1] |

| Secreted Form | ||

| Signal Peptide | 18-22 amino acids | [1][7] |

| Mature Protein Size (calculated) | ~11.3-11.7 kDa | [8] |

| Apparent Molecular Weight (SDS-PAGE) | ~16 kDa | [8][10] |

| Gene Structure | ||

| Exons | 4 | [7] |

| Introns | 3 | [7] |

| Oligomeric State | ||

| Subunits | Approximately 9 | [2][3][4][5] |

| Estimated Oligomer Mass | ~122 kDa | [2] |

| Post-Translational Modifications | ||

| Phosphorylation | Potential sites present (2 serine, 1 tyrosine) | [1] |

| Glycosylation | No predicted sites | [1] |

Structurally, Sm16 is predominantly an α-helical protein, a feature confirmed by circular dichroism analysis[7][8]. The C-terminal half of the protein forms an uninterrupted amphipathic α-helix, which is thought to be important for its interaction with cell membranes[7][8].

Expression and Localization

Sm16 expression is developmentally regulated, with the highest levels observed in the life cycle stages that interact with the mammalian host.

Table 2: Expression of Sm16 in S. mansoni Life Cycle Stages

| Life Cycle Stage | Expression Level | Reference(s) |

| Cercariae | High | [7][8][10] |

| Schistosomula (early) | High | [9][10] |

| Schistosomula (7-day-old) | Lower than early stages | [10] |

| Adult Worms | Very low to undetectable | [7][8][10] |

| Eggs | High | [7][8][9] |

Sm16 is secreted from the acetabular glands of cercariae during skin penetration[2][6][8]. In the schistosomula stage, it has been localized to the parasite's surface[10].

Immunomodulatory Functions and Mechanism of Action

The primary biological role attributed to Sm16 is the modulation of the host's innate immune response to facilitate parasite survival.

Inhibition of Toll-Like Receptor (TLR) Signaling

Sm16 is a potent inhibitor of cytokine production in response to ligands for TLR3 and TLR4 (e.g., poly(I:C) and lipopolysaccharide (LPS), respectively)[2][10]. It is less effective at inhibiting responses to TLR2 ligands[2].

Table 3: Quantitative Data on Sm16-mediated Inhibition of Cytokine Production

| Cell Type | Stimulant | Cytokine Inhibited | Sm16 Concentration | Approximate % Inhibition | Reference(s) |

| Human Whole Blood | LPS (50 ng/ml) | IL-6 | 20 µg/ml | >90% | [2] |

| Human Whole Blood | Poly(I:C) (20 µg/ml) | IL-6 | 20 µg/ml | ~80% | [2] |

| Human Mono-Mac-6 cells | LPS (50 ng/ml) | IL-6 | 20 µg/ml | ~75% | [2] |

| Human Mono-Mac-6 cells | Poly(I:C) (20 µg/ml) | IL-6 | 20 µg/ml | ~60% | [2] |

The mechanism of TLR signaling inhibition by Sm16 is exerted at a step proximal to the TLR complex. Specifically, Sm16 prevents the degradation of IRAK1 in LPS-stimulated monocytes[2][5].

References

- 1. nordicbiosite.com [nordicbiosite.com]

- 2. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. iba-lifesciences.com [iba-lifesciences.com]

- 5. Schistosoma mansoni - Wikipedia [en.wikipedia.org]

- 6. doaj.org [doaj.org]

- 7. researchgate.net [researchgate.net]

- 8. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]

SM-16 Inhibitor: A Technical Guide to Target and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-16 is a potent, orally active, and selective small-molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases, specifically targeting Activin receptor-like kinase 4 (ALK4) and ALK5.[1][2][3] By competitively binding to the ATP-binding site of these kinases, SM-16 effectively blocks the canonical TGF-β/activin signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and extracellular matrix production.[2] Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer and fibrotic diseases. This technical guide provides a comprehensive analysis of SM-16's targets, its impact on signaling pathways, and detailed experimental protocols for its characterization.

Core Target and Mechanism of Action

SM-16 is a potent inhibitor of the TGF-β type I receptor kinases ALK5 (also known as TGF-βRI) and ALK4.[1][2][3] Its mechanism of action is through competitive inhibition at the ATP-binding site of these kinases.[2][3] This inhibition prevents the phosphorylation and activation of downstream signaling mediators, primarily Smad2 and Smad3.[2][3]

Quantitative Inhibitory Activity

The inhibitory potency of SM-16 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Target | Assay Type | Value | Reference |

| ALK5 | Ki | 10 nM | [1][3] |

| ALK4 | Ki | 1.5 nM | [1][3] |

| ALK5 | Competitive Binding (Ki) | 44 nM | [2] |

Table 1: Biochemical Inhibitory Activity of SM-16 against Primary Targets.

| Assay | Cell Line | Value (IC50) | Reference |

| TGFβ-induced PAI-luciferase activity | HepG2 | 64 nM | [1][3] |

| TGFβ-induced Smad2/3 phosphorylation | HepG2 | 160 - 620 nM | [2] |

| TGFβ-induced Smad2/3 phosphorylation | AB12 (murine mesothelioma) | ~200 nM | [3][4] |

Table 2: Cellular Inhibitory Activity of SM-16.

Kinase Selectivity

SM-16 demonstrates good overall selectivity for ALK4 and ALK5. However, some off-target activity has been observed at higher concentrations.[2][3]

| Off-Target | Value (IC50) | Reference |

| Raf | 1 µM | [1][3] |

| p38/SAPKa | 0.8 µM | [1][3] |

Table 3: Off-Target Inhibitory Activity of SM-16.

SM-16 shows no significant inhibitory activity against other ALK family members, ALK1 and ALK6.[1][3]

Signaling Pathway Analysis

The primary signaling cascade affected by SM-16 is the canonical TGF-β/activin pathway.

TGF-β/Activin Signaling Pathway

TGF-β or activin ligands bind to their respective type II receptors, which in turn recruit and phosphorylate the type I receptors, ALK5 or ALK4. This activation of the type I receptor kinase leads to the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.

Caption: TGF-β/Activin signaling pathway and the inhibitory action of SM-16.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SM-16.

Inhibition of TGF-β-Induced Smad2/3 Phosphorylation

This protocol describes a Western blot-based assay to measure the inhibition of TGF-β-induced Smad2/3 phosphorylation in cultured cells.

Caption: Workflow for assessing inhibition of Smad2/3 phosphorylation.

Detailed Steps:

-

Cell Culture: Plate cells (e.g., HepG2 or AB12) in appropriate growth medium and culture until they reach near confluency.[3]

-

Serum Starvation (Optional): For some cell lines, it may be beneficial to serum-starve the cells for a period (e.g., in DMEM with 0.5% FBS) prior to treatment to reduce basal signaling.[3]

-

Inhibitor Pre-incubation: Prepare a dilution series of SM-16 in the appropriate medium. Remove the culture medium from the cells and add the medium containing the desired concentrations of SM-16. Incubate for 1 hour at 37°C.[3]

-

TGF-β Stimulation: Add TGF-β1 to a final concentration of 10 ng/mL to each well (except for the unstimulated control). Incubate for 1.5 hours at 37°C.[3]

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal.

-

Plot the normalized signal against the log of the SM-16 concentration and fit a dose-response curve to determine the IC50 value.

-

TGF-β-Induced Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad complex by using a reporter construct containing a Smad-responsive promoter driving the expression of a luciferase gene.

Detailed Steps:

-

Cell Plating: After transfection, plate the cells in a multi-well plate and allow them to adhere and recover.

-

Inhibitor Treatment: Treat the cells with a dilution series of SM-16 for 1 hour.

-

TGF-β Stimulation: Add TGF-β1 to the appropriate wells.

-

Incubation: Incubate the cells for a sufficient period for reporter gene expression (e.g., 16-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity by TGF-β relative to the unstimulated control.

-

Plot the percentage of inhibition of TGF-β-induced luciferase activity against the log of the SM-16 concentration and fit a dose-response curve to determine the IC50 value.

-

In Vivo Efficacy Assessment

The anti-tumor efficacy of SM-16 has been evaluated in preclinical animal models.

Murine Mesothelioma Tumor Growth Inhibition Model

This protocol outlines a general procedure for assessing the in vivo efficacy of SM-16 in a syngeneic mouse model of mesothelioma.[3]

Caption: General workflow for in vivo efficacy studies of SM-16.

Detailed Steps:

-

Cell Preparation: Culture and harvest murine mesothelioma cells (e.g., AB12). Resuspend the cells in a suitable medium (e.g., PBS) at the desired concentration.

-

Tumor Cell Implantation: Inject the tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).[1]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are established and reach a predetermined size (e.g., 300 mm³), randomize the mice into treatment and control groups.[3]

-

Drug Formulation and Administration:

-

For continuous delivery, load SM-16 into subcutaneous miniosmotic pumps at the desired concentration (e.g., 20 mg/mL in 20% Captisol) to deliver a specific dose (e.g., 5 mg/kg/day).[1][3] Implant the pumps subcutaneously on the contralateral flank.

-

For oral administration, formulate SM-16 in an appropriate vehicle and administer daily by oral gavage.

-

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., every 3 days) and calculate tumor volume.[3] Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic assessment of p-Smad2/3 levels).

-

Data Analysis: Compare the tumor growth rates between the SM-16-treated and vehicle control groups. Perform statistical analysis to determine the significance of any anti-tumor effects.

Conclusion

SM-16 is a well-characterized inhibitor of the TGF-β/activin signaling pathway with potent activity against ALK4 and ALK5. Its demonstrated efficacy in preclinical models of cancer and fibrosis highlights its therapeutic potential. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the biological effects and therapeutic applications of SM-16 and similar molecules targeting this critical signaling axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ahajournals.org [ahajournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A novel small-molecule inhibitor of transforming growth factor beta type I receptor kinase (SM16) inhibits murine mesothelioma tumor growth in vivo and prevents tumor recurrence after surgical resection - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on SM-16 as a Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies on SM-16, a potent and orally active small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases, Activin Receptor-Like Kinase 5 (ALK5) and Activin Receptor-Like Kinase 4 (ALK4). The following sections detail the core findings, experimental methodologies, and the signaling pathway context for researchers and professionals in drug development.

Core Concepts and Mechanism of Action

SM-16 is a small molecule with a molecular weight of 430.5 that competitively binds to the ATP-binding site of the ALK5 kinase domain.[1] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, which are key mediators of TGF-β signaling.[1][2][3] By blocking this pathway, SM-16 effectively mitigates the diverse cellular responses induced by TGF-β, including fibrosis and tumor progression.

Quantitative Data Presentation

The inhibitory activity and binding affinity of SM-16 have been characterized through various in vitro assays. The key quantitative data from initial studies are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of SM-16

| Target/Assay | Metric | Value | Reference |

| ALK5 Kinase | Ki | 10 nM | [3] |

| ALK4 Kinase | Ki | 1.5 nM | [3] |

| TGF-β-induced PAI-luciferase activity (HepG2 cells) | IC50 | 64 nM | [3] |

| TGF-β or activin-induced Smad2 phosphorylation (HepG2 cells) | IC50 | 100 - 620 nM | [3] |

| TGF-β-induced Smad2/3 phosphorylation (AB12 cells) | IC50 | ~200 nmol/L | [3] |

Table 2: Kinase Selectivity Profile of SM-16

| Off-Target Kinase | Metric | Value | Reference |

| Raf | IC50 | 1 µM | [3] |

| p38/SAPKa | IC50 | 0.8 µM | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of SM-16 are provided below.

In Vitro Assays

1. Competitive Binding Assay (for Ki determination)

-

Objective: To determine the binding affinity (Ki) of SM-16 to the ALK5 kinase.

-

Method: A competitive displacement assay was used with a known potent, ATP-competitive ALK5 inhibitor (HTS466284). The assay measures the ability of SM-16 to displace the labeled inhibitor from the ATP binding site of the ALK5 kinase domain. The concentration of SM-16 required to displace 50% of the labeled inhibitor is used to calculate the Ki value.

2. Biacore Analysis (for KD determination)

-

Objective: To confirm the binding of SM-16 to the ALK5 kinase domain and determine the association (ka) and dissociation (kd) rate constants, and the affinity constant (KD).

-

Method: Surface plasmon resonance (SPR) technology was employed. The ALK5 kinase domain was immobilized on a sensor chip. Solutions of SM-16 at various concentrations were flowed over the chip surface. The binding and dissociation events were monitored in real-time by detecting changes in the refractive index at the sensor surface. The resulting sensorgrams were fitted to a 1:1 binding model to calculate ka, kd, and KD (KD = kd/ka).

3. TGF-β-Induced Smad2/3 Phosphorylation Assay (Western Blot)

-

Objective: To assess the inhibitory effect of SM-16 on TGF-β-induced phosphorylation of Smad2 and Smad3 in cells.

-

Protocol:

-

Cell Culture and Treatment: Human hepatoma (HepG2) or murine mesothelioma (AB12) cells were cultured to 80-90% confluency. Cells were serum-starved for 18-22 hours prior to treatment.

-

Cells were pre-incubated with varying concentrations of SM-16 for 1 hour.

-

TGF-β1 (typically 10 ng/mL) was added to the media and incubated for 30 minutes to 1 hour.

-

Cell Lysis: Cells were washed twice with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate and 1.0 mM beta-glycerophosphate).

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-Smad2 (Ser465/467) and total Smad2/3.

-

The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

4. Plasminogen Activator Inhibitor (PAI)-Luciferase Reporter Assay

-

Objective: To quantify the functional inhibition of the TGF-β signaling pathway by SM-16.

-

Protocol:

-

Treatment: 24 hours post-transfection, cells were pre-treated with various concentrations of SM-16 for 1 hour, followed by stimulation with TGF-β1.

-

Luciferase Assay: After 16-24 hours of TGF-β1 stimulation, cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

In Vivo Models

1. Rat Carotid Injury Model

-

Objective: To evaluate the efficacy of SM-16 in a model of vascular fibrosis.

-

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats were anesthetized. A midline cervical incision was made to expose the left common carotid artery.

-

Balloon Injury: A Fogarty 2F balloon catheter was introduced into the external carotid artery and advanced to the aortic arch. The balloon was inflated with saline and withdrawn three times with rotation to denude the endothelium.

-

Drug Administration: SM-16 was administered orally once daily at doses of 15 or 30 mg/kg for 14 days, starting from the day of the injury.

-

Tissue Collection and Analysis: After 14 days, the carotid arteries were perfusion-fixed, harvested, and embedded in paraffin. Cross-sections were stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess neointimal thickening and collagen deposition.

-

2. Murine Mesothelioma Tumor Model

-

Objective: To assess the anti-tumor efficacy of SM-16.

-

Protocol:

-

Tumor Cell Implantation: Syngeneic BALB/c mice were injected subcutaneously with AB12 murine mesothelioma cells (e.g., 1 x 10^6 cells).

-

Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: SM-16 was administered intraperitoneally (i.p.) at a single bolus of 20 mg/kg to assess target engagement (pSmad2/3 inhibition in the tumor). For efficacy studies, SM-16 was delivered continuously via subcutaneous osmotic pumps at doses of 5 mg/kg/day.

-

Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.

-

Pharmacodynamic and Efficacy Endpoints: At the end of the study, tumors were excised for analysis of phosphorylated Smad2/3 levels by Western blot. Tumor growth inhibition was calculated by comparing the tumor volumes in the SM-16-treated group to the vehicle-treated control group.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: TGF-β Signaling Pathway and the Mechanism of Action of SM-16.

Experimental Workflow Diagram

Caption: General Experimental Workflow for the Preclinical Evaluation of SM-16.

References

The Enigmatic Sm16 of Schistosoma: A Technical Guide to its Expression and Localization

For Immediate Release

A Deep Dive into the Core of Schistosoma Pathogenesis and Immune Evasion

This technical guide provides a comprehensive overview of the expression and localization of Sm16, a key immunomodulatory protein from Schistosoma mansoni. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and workflows to facilitate a deeper understanding of Sm16's role in the host-parasite interaction.

Executive Summary

Sm16, also known as SPO-1 or SmSLP, is a low molecular weight (~16 kDa) protein secreted by the parasitic trematode Schistosoma mansoni[1][2]. It is a major component of the excretory/secretory (E/S) products of the infective cercarial stage and plays a crucial role in modulating the host's immune response, thereby facilitating parasite survival[3]. This guide details the dynamic expression of Sm16 across the parasite's life cycle and its precise localization, which are critical to its function. Understanding these aspects of Sm16 biology is paramount for the development of novel anti-schistosomal therapies and vaccines.

Expression of Sm16 Across the Schistosoma Life Cycle

The expression of Sm16 is developmentally regulated, with transcript and protein levels varying significantly across the different life cycle stages of S. mansoni. This stage-specific expression highlights its specialized roles during infection and development.

Quantitative Gene Expression Analysis

Quantitative real-time PCR (qPCR) has been instrumental in delineating the transcriptional profile of the Sm16 gene. The data consistently show that Sm16 is highly transcribed in the cercarial and egg stages.

Table 1: Relative Quantification of Sm16 mRNA Expression

| Life Cycle Stage | Relative Sm16 mRNA Expression (Normalized to Male Adult Worms) | Reference |

| Male Adult Worms | 1.0 | [2] |

| Female Adult Worms | Low, not statistically different from males | [2] |

| Mixed Adult Worms | - | [2] |

| Cercariae | Significantly higher than adult worms | [2] |

| Eggs | Significantly higher than adult worms | [2] |

| 3-hour Schistosomula | ~2-fold higher than 7-day schistosomula | [4] |

| 7-day Schistosomula | Lower than cercariae and 3-hour schistosomula | [4] |

Note: Expression levels are relative and comparisons should be made within the context of the cited study.

Protein Expression Analysis

Western blot analysis using anti-Sm16 antibodies confirms the protein expression patterns observed at the transcript level. Sm16 protein is abundantly detected in cercariae and early-stage schistosomula, with little to no expression in adult worms[4][5]. Interestingly, the protein is also present in parasite eggs[2][6].

Table 2: Detection of Sm16 Protein in S. mansoni Life Cycle Stages

| Life Cycle Stage | Sm16 Protein Detection | Reference |

| Cercariae | High | [4][5] |

| 3-hour Schistosomula | High | [4][5] |

| 7-day Schistosomula | Lower than 3-hour schistosomula | [4][5] |

| Adult Worms | Not detected | [4][5] |

| Eggs | Detected | [2][5][6] |

Localization of Sm16: Pinpointing its Site of Action

The localization of Sm16 provides critical clues to its function in host-parasite interactions. Immunolocalization studies have identified Sm16 in secretory glands, on the parasite surface, and within eggs.

Secretion from Cercariae

During skin penetration, the cercariae release the contents of their acetabular glands[1][2]. Sm16 is a major component of these secretions, constituting 3-4% of the total secreted proteins[7]. This initial release into the host tissue is believed to be the first line of immune evasion.

Surface Localization on Schistosomula

Following penetration and transformation into schistosomula, Sm16 has been detected on the parasite's surface, specifically the tegument[4]. This surface localization suggests a role in protecting the developing parasite from the host's immune system in the dermal and vascular environments.

Presence in Schistosoma Eggs

Immunofluorescence studies have confirmed the presence of Sm16 within S. mansoni eggs, specifically within the unembryonated miracidium[2][6]. The eggs are a major cause of the pathology associated with schistosomiasis, and the presence of the immunomodulatory Sm16 within them suggests a role in modulating the host's granulomatous response[2][8].

Experimental Protocols

This section provides an overview of the key methodologies used to study the expression and localization of Sm16.

Quantitative Real-Time PCR (qPCR) for Sm16 Gene Expression

This protocol outlines the steps for quantifying Sm16 mRNA levels in different parasite stages.

-

RNA Extraction: Total RNA is extracted from various S. mansoni life cycle stages (e.g., cercariae, schistosomula, adult worms, eggs) using a suitable method like TRIzol reagent[9].

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is set up using a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers specific for the Sm16 gene, and the synthesized cDNA as a template. A housekeeping gene (e.g., PAI) is used for normalization[10].

-

Data Analysis: The relative expression of the Sm16 gene is calculated using the ΔΔCt method, normalizing the data to the housekeeping gene and a reference sample (e.g., male adult worms)[10].

Western Blotting for Sm16 Protein Detection

This method is used to detect the presence and relative abundance of the Sm16 protein.

-

Protein Extraction: Total protein extracts are prepared from different parasite stages by homogenization in a lysis buffer containing protease inhibitors.

-

SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[5].

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for Sm16. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Visualization: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager[5].

Immunofluorescence for Sm16 Localization

This technique is used to visualize the subcellular localization of Sm16 within the parasite.

-

Parasite Fixation: Parasites (e.g., schistosomula, liver sections containing eggs) are fixed with a suitable fixative like paraformaldehyde to preserve their morphology[2][4].

-

Permeabilization: The fixed parasites are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular antigens.

-

Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin or goat serum)[4].

-

Antibody Incubation: The samples are incubated with a primary antibody against Sm16, followed by a fluorescently labeled secondary antibody[2][4].

-

Microscopy: The stained samples are mounted on slides and visualized using a fluorescence or confocal microscope[5][6].

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of Sm16 biology and the experimental approaches used to study it.

Caption: Expression and localization of Sm16 during Schistosoma infection.

Caption: Proposed mechanism of Sm16-mediated inhibition of TLR signaling.

Caption: Workflow for studying Sm16 expression and localization.

Conclusion

Sm16 is a multifaceted protein with a dynamic expression profile and strategic localization that underscore its importance in the early stages of Schistosoma infection and in the pathology associated with parasite eggs. Its ability to modulate the host's innate immune response, particularly by inhibiting TLR signaling, makes it a prime target for the development of novel interventions against schistosomiasis. This technical guide provides a foundational resource for researchers aiming to further unravel the complexities of Sm16 and exploit its potential as a therapeutic or vaccine candidate.

References

- 1. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.qub.ac.uk [pure.qub.ac.uk]

- 9. Stage and tissue expression patterns of Schistosoma mansoni venom allergen-like proteins SmVAL 4, 13, 16 and 24 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The TGF-β Inhibitor SM16: A Deep Dive into its Effects on Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SM16 is a potent and orally active small molecule inhibitor of the transforming growth factor-beta (TGF-β) pathway, a critical signaling cascade implicated in a myriad of physiological and pathological processes, including fibrosis and cancer. This technical guide provides a comprehensive overview of the mechanism of action of SM16 and its profound effects on cellular signaling. By competitively targeting the ATP-binding site of the TGF-β type I receptor kinases, ALK5 and ALK4, SM16 effectively abrogates downstream signaling, primarily through the inhibition of Smad2 and Smad3 phosphorylation. This guide details the quantitative biochemical and cellular activity of SM16, outlines key experimental protocols for its characterization, and visually represents its impact on cellular pathways. The data presented herein underscore the therapeutic potential of SM16 in diseases driven by aberrant TGF-β signaling.

Introduction to SM16 and the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) superfamily of cytokines plays a pivotal role in regulating cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of the TGF-β signaling pathway is a hallmark of various diseases, including fibrotic disorders and cancer. In many cancers, TGF-β can act as a tumor suppressor in the early stages, but paradoxically, it can promote tumor progression, invasion, and metastasis in advanced stages. This dual role makes the targeted inhibition of the TGF-β pathway a compelling therapeutic strategy.

SM16 is a small molecule inhibitor designed to selectively target the TGF-β type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5), and its close homolog ALK4. By inhibiting these kinases, SM16 effectively blocks the canonical TGF-β signaling cascade.

Mechanism of Action of SM16

SM16 functions as an ATP-competitive inhibitor of the ALK5 and ALK4 kinases. The binding of TGF-β ligands to the type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (ALK5). The activated ALK5 kinase then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. SM16 binds to the ATP-binding pocket of ALK5, preventing the transfer of phosphate from ATP to Smad2 and Smad3, thereby halting the downstream signaling cascade.

Methodological & Application

Application Notes and Protocols for Recombinant Sm16 Protein Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction